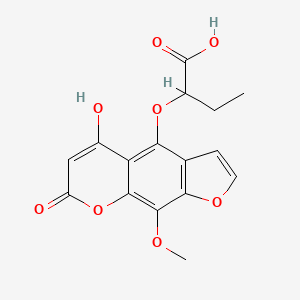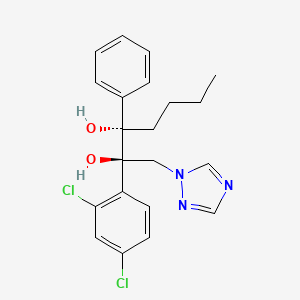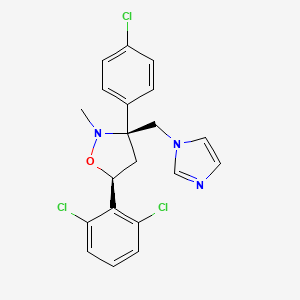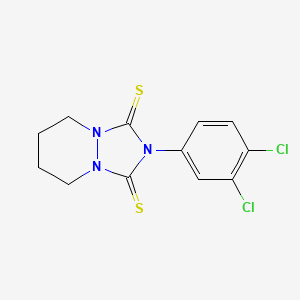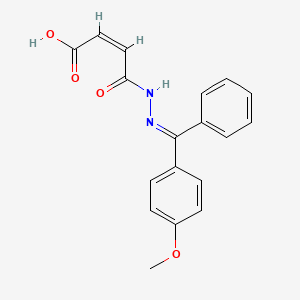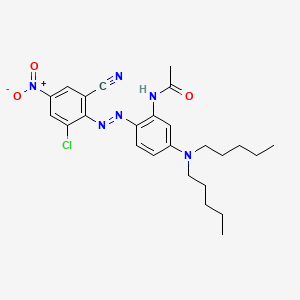
N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and various industrial applications due to their vivid colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-6-cyano-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(dipentylamino)phenyl)acetamide under alkaline conditions to form the azo compound.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the diazotization and coupling reactions.
Continuous flow processes: To improve efficiency and yield.
Automated purification systems: To ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylacetamides.
Aplicaciones Científicas De Investigación
N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a dye or pigment in various chemical processes.
Biology: Potential use in staining biological specimens.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of colored materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form active metabolites that interact with biological pathways, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)phenyl)acetamide
- N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide
- N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide
Uniqueness
N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
73567-44-9 |
|---|---|
Fórmula molecular |
C25H31ClN6O3 |
Peso molecular |
499.0 g/mol |
Nombre IUPAC |
N-[2-[(2-chloro-6-cyano-4-nitrophenyl)diazenyl]-5-(dipentylamino)phenyl]acetamide |
InChI |
InChI=1S/C25H31ClN6O3/c1-4-6-8-12-31(13-9-7-5-2)20-10-11-23(24(16-20)28-18(3)33)29-30-25-19(17-27)14-21(32(34)35)15-22(25)26/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,28,33) |
Clave InChI |
AHZLBMBTQAAODC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C#N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


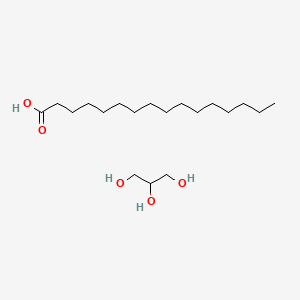
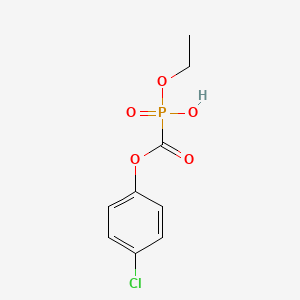
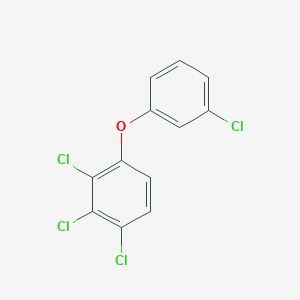

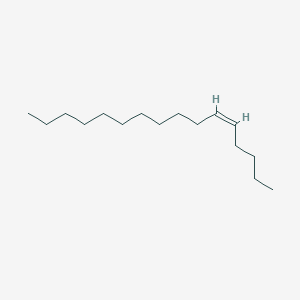
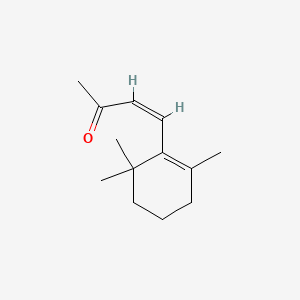
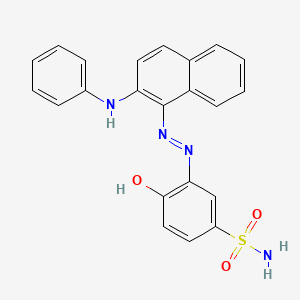
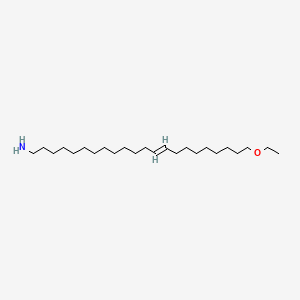
![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)
